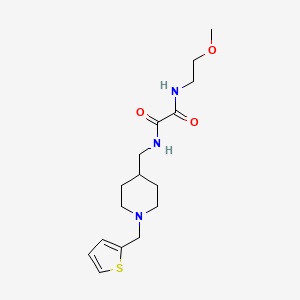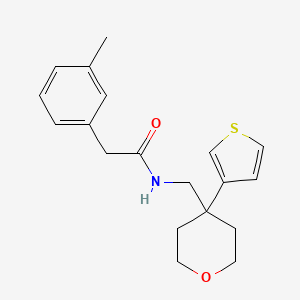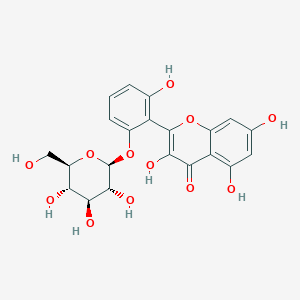![molecular formula C26H22N4O2S B2469840 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide CAS No. 1185173-81-2](/img/structure/B2469840.png)
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide” is a chemical compound that has been mentioned in the context of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Synthesis Process The compound 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide and its derivatives have been synthesized through various methods. For example, a novel series of derivatives have been synthesized by the aminolysis of activated acids, followed by alkylation processes. These compounds have been structurally characterized using techniques like NMR and mass spectrometry (Berest et al., 2011). Similarly, another research synthesized and characterized a series of derivatives aimed for anticancer activity evaluation (Mohamed et al., 2016).
Anticancer Activity The synthesized derivatives of this compound have shown significant anticancer activity. For instance, certain derivatives selectively influenced non-small cell lung and CNS cancer cell lines, exhibiting substantial anticancer activity (Berest et al., 2011). Additionally, other synthesized compounds demonstrated extensive-spectrum antitumor efficiency against various cell lines belonging to different tumor subpanels (Mohamed et al., 2016).
Antibacterial and Antifungal Activities Apart from anticancer properties, certain derivatives also exhibited promising antibacterial and antifungal activities. These activities were demonstrated against a range of Gram-positive and Gram-negative bacteria, showing the potential of these compounds in addressing various microbial infections (Dawbaa et al., 2021).
Additional Biological Activities Other biological activities noted for these compounds include anti-inflammatory and bronchodilator effects. Some derivatives were synthesized and found to exhibit good anti-inflammatory potencies, indicating their potential use in treating conditions associated with inflammation (Gineinah et al., 2002). Also, certain compounds showed bronchodilator activity when tested in vitro and in vivo, suggesting a possible role in treating respiratory conditions (Bahekar & Rao, 2001).
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play critical roles in cancer cell growth and survival .
Mode of Action
The compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, it constructs dual-acting inhibitors .
Biochemical Pathways
The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . It also impacts the HDAC pathway, known to induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The development of pi3k inhibitors from novel compound classes should lead to differential pharmacological and pharmacokinetic profiles .
Result of Action
The compound shows potent antiproliferative activities against certain cellular assays . It acts synergistically with PI3K inhibitors for the treatment of cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. The PI3K pathway, one of the compound’s targets, can be activated by growth factor receptor tyrosine kinases or by the genetic mutation and amplification of key pathway components .
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-9-8-12-19(15-16)27-24(31)17(2)33-26-28-21-14-7-6-13-20(21)23-29-22(25(32)30(23)26)18-10-4-3-5-11-18/h3-15,17,22H,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUZGNMLWMZNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)

![3-Cyano-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2469761.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)





![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)
![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)